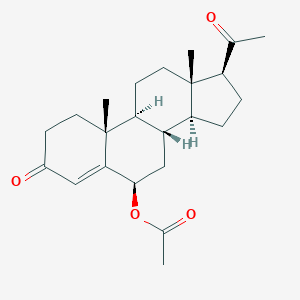

6beta-Acetoxyprogesterone

説明

6β-Acetoxyprogesterone is a synthetic progestin derived from progesterone, characterized by the introduction of an acetoxy (-OAc) group at the 6β position of the steroid nucleus. This structural modification enhances metabolic stability and alters receptor-binding affinity compared to endogenous progesterone. These modifications aim to improve oral bioavailability and prolong half-life, making such compounds clinically relevant in hormone replacement therapy and contraception.

特性

CAS番号 |

1675-95-2 |

|---|---|

分子式 |

C23H32O4 |

分子量 |

372.5 g/mol |

IUPAC名 |

[(6R,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-yl] acetate |

InChI |

InChI=1S/C23H32O4/c1-13(24)17-5-6-18-16-12-21(27-14(2)25)20-11-15(26)7-9-23(20,4)19(16)8-10-22(17,18)3/h11,16-19,21H,5-10,12H2,1-4H3/t16-,17+,18-,19-,21+,22+,23+/m0/s1 |

InChIキー |

SUCNAJORKZIPDF-MCQQAARZSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)C)C |

異性体SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)OC(=O)C)C |

正規SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)C)C |

同義語 |

6 beta-acetoxyprogesterone 6beta-acetoxyprogesterone |

製品の起源 |

United States |

類似化合物との比較

Key Structural Features:

- 6β-Acetoxyprogesterone : Acetoxy group at 6β, progesterone backbone.

- Medroxyprogesterone Acetate (MPA) : 6α-methyl and 17α-acetoxy groups .

- 6α-Chloro-17-acetoxyprogesterone : Chloro substituent at 6α, 17-acetoxy .

- (5β)-4,5-Dihydro Medroxyprogesterone 17-Acetate : Saturated A-ring (5β-hydrogenation) .

Table 1: Structural and Physicochemical Comparison

*Estimated values based on structural analogs.

†Calculated from progesterone (314.47) + acetoxy group (60.05).

‡Higher than progesterone due to acetoxy’s hydrophobicity.

Pharmacological Activity

Receptor Binding and Androgenic Effects:

- 6β-Acetoxyprogesterone : Likely exhibits strong progestogenic activity due to the 6β-acetoxy group stabilizing interactions with the progesterone receptor (PR). Androgenic effects may be lower than MPA, as 6β-substituents reduce androgen receptor (AR) activation compared to 6α-methyl groups .

- MPA : Binds PR and AR, contributing to its androgenic side effects (e.g., lipid metabolism alterations) .

- 6β-Hydroxyprogesterone : Lower metabolic stability than acetoxy derivatives due to hydroxyl susceptibility to glucuronidation .

Table 2: Pharmacokinetic and Toxicological Profiles

*Estimated based on esterase-labile acetoxy groups. ‡Inferred from structurally related compounds (e.g., Exemestane 6β-epoxide requires cautious handling ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。